Uridine 5'-diphosphate disodium salt hydrate

P2Y6 receptor purinergic signaling GPCR pharmacology

Choose UDP disodium salt hydrate for its defined 100 mM aqueous solubility and batch-to-batch consistency, critical for reproducible P2Y6 EC50 determinations (300 nM) and UDP-recycling glycosyltransferase cascades. The disodium salt formulation eliminates pH adjustment steps, preserving nucleotide integrity. Well-characterized UV absorbance (A250/A260=0.75±0.05) enables rapid incoming QC identity verification, reducing experimental error.

Molecular Formula C9H14N2Na2O13P2
Molecular Weight 466.14 g/mol
Cat. No. B7803684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-diphosphate disodium salt hydrate
Molecular FormulaC9H14N2Na2O13P2
Molecular Weight466.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+]
InChIInChI=1S/C9H14N2O12P2.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyRHBXRWOXLRCWIZ-LLWADOMFSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-Diphosphate Disodium Salt Hydrate: Procurement-Relevant Physicochemical and Functional Baseline


Uridine 5'-diphosphate disodium salt hydrate (UDP disodium salt hydrate; CAS 27821-45-0) is a pyrimidine nucleotide composed of uracil, ribose, and a pyrophosphate moiety, presented as a disodium salt with variable hydration (anhydrous molecular weight 448.12) . It functions as an endogenous agonist of the P2Y6 purinergic receptor (EC50 = 300 nM; pEC50 = 6.52 for human P2Y6) and as a competitive antagonist at the P2Y14 receptor . In enzymatic systems, UDP serves as the uridine nucleotide product in glycosyltransferase reactions and is the substrate for UDP-recycling cascades that regenerate UDP-sugar donors [1]. The disodium salt formulation provides aqueous solubility of 100 mM (44.81 mg/mL) in water while remaining insoluble in DMSO and ethanol .

Why UDP Disodium Salt Hydrate Cannot Be Simply Replaced by UDP Free Acid or Alternative Salt Forms


The salt form, hydration state, and counterion selection of UDP critically influence aqueous solubility, solution stability, and batch-to-batch reproducibility in quantitative assays. The free acid form of UDP (CAS 58-98-0) exhibits significantly lower water solubility and requires neutralization prior to use in physiological buffers, introducing pH adjustment steps that risk nucleotide degradation and assay variability . The disodium salt hydrate formulation delivers consistent solubility to 100 mM in water without pH adjustment, a critical requirement for reproducible EC50 determinations in P2Y6 receptor pharmacology and for maintaining steady-state UDP concentrations in multi-enzyme glycosyltransferase cascades . Alternative sodium stoichiometries (e.g., monosodium or trisodium forms) alter the molar mass and effective concentration calculations, compromising cross-study comparability when precise nucleotide concentration is essential .

Quantitative Evidence Guide: UDP Disodium Salt Hydrate Versus Closest Analogs and In-Class Comparators


P2Y6 Receptor Agonist Potency: UDP Disodium Salt Hydrate EC50 Comparison with UTP and Synthetic UDP Analogs

UDP disodium salt hydrate activates the human P2Y6 receptor with EC50 = 300 nM (0.30 μM) and pEC50 = 6.52, establishing it as the endogenous reference agonist for this target . In head-to-head comparative pharmacology, UDP exhibits distinct potency differentiation from UTP (uridine 5'-triphosphate), which shows lower P2Y6 efficacy and preferentially activates P2Y2 and P2Y4 receptors [1]. Among synthetic UDP analogs, the boranophosphate derivative 5-OMe-UDP(α-B) (Rp isomer) achieves EC50 = 0.008 μM, representing a 37.5-fold higher potency than native UDP, while (S)-methanocarba-UDP achieves EC50 = 0.042 μM [2].

P2Y6 receptor purinergic signaling GPCR pharmacology

P2Y14 Receptor Antagonist Activity: pEC50 Differentiation from P2Y6 Agonism

UDP disodium salt hydrate functions as a competitive antagonist at the human P2Y14 receptor with pEC50 = 7.28, contrasting with its agonist activity at P2Y6 [1]. This functional duality distinguishes UDP from closely related nucleotides such as UDP-glucose and UDP-galactose, which serve as P2Y14 agonists rather than antagonists, and from ADP which acts as a P2Y1/P2Y12/P2Y13 agonist .

P2Y14 receptor antagonist pharmacology nucleotide signaling

Aqueous Solubility: Quantitative Comparison of UDP Disodium Salt Hydrate vs. UDP Free Acid Form

UDP disodium salt hydrate achieves aqueous solubility of 100 mM (44.81 mg/mL) at ambient temperature, with Selleck reporting up to 90 mg/mL (200.83 mM) in water . The compound is insoluble in DMSO and ethanol, making water the exclusive solvent vehicle . The free acid form of UDP (CAS 58-98-0) requires pH adjustment to achieve comparable solubility, a manipulation that introduces variability and potential nucleotide degradation in sensitive assays .

nucleotide solubility assay buffer compatibility formulation

Analytical Specification Compliance: UV Absorbance Ratios for Batch-to-Batch Identity Verification

UDP disodium salt hydrate can be authenticated via defined UV absorbance ratios: at pH 2, A250/A260 = 0.75 ± 0.05 and A280/A260 = 0.38 ± 0.05, with λmax = 262 ± 1 nm [1]. Commercial specifications for the hydrate form report A250/A260 = 0.70–0.80 and A280/A260 = 0.33–0.43 [2]. These ratios differ from those of UTP (A250/A260 ≈ 0.85–0.95) and UDP-sugar conjugates (variable due to the sugar moiety chromophore contribution), enabling rapid spectrophotometric discrimination [3].

quality control analytical characterization nucleotide purity

UDP Recycling Efficiency in Glycosyltransferase Cascades: 7-Fold Conversion Enhancement vs. Stoichiometric UDP Use

In a UDP-recycling system employing sucrose synthase (GuSUS1 mutant) coupled with UGT73C11 glycosyltransferase, the use of UDP disodium salt hydrate enabled in situ UDP regeneration, resulting in a 7-fold increase in glycyrrhetinic acid (GA) glycosylation conversion compared to conditions without UDP recycling [1]. This system leverages UDP as the catalytic nucleotide carrier that is continuously regenerated from UDP-glucose, in contrast to stoichiometric UDP-sugar consumption where UDP accumulates as an inhibitory byproduct .

glycosyltransferase UDP-recycling biocatalysis natural product glycosylation

Storage Stability Specifications: -20°C Long-Term Storage vs. Nucleotide Degradation Rates

UDP disodium salt hydrate powder is specified for storage at -20°C, with vendor-stated stability of 3 years for powder form and 6 months at -80°C or 1 month at -20°C once dissolved in solvent . Storage under inert atmosphere (argon) is recommended to mitigate moisture absorption and oxidative degradation . This contrasts with the free acid form, which exhibits higher hygroscopicity and accelerated hydrolysis at the pyrophosphate linkage under ambient humidity .

nucleotide stability storage conditions reagent handling

Validated Application Scenarios for UDP Disodium Salt Hydrate: Procurement-Driven Use Cases


P2Y6 Receptor Reference Standard in GPCR Screening and Pharmacological Profiling

UDP disodium salt hydrate serves as the native endogenous agonist reference standard for human P2Y6 receptor assays. Its defined EC50 of 300 nM (pEC50 = 6.52) provides the calibration baseline for evaluating novel P2Y6 agonists and antagonists in intracellular calcium mobilization assays . The compound's dual functionality as a P2Y14 competitive antagonist (pEC50 = 7.28) further enables orthogonal target engagement studies to deconvolute P2Y6-specific signaling from P2Y14-mediated effects [1].

Catalytic UDP Cofactor in High-Efficiency Glycosyltransferase Biocatalysis Cascades

In preparative-scale enzymatic glycosylation, UDP disodium salt hydrate is employed as the catalytic nucleotide carrier in UDP-recycling systems. The sucrose synthase/UGT coupled system demonstrated a 7-fold increase in glycyrrhetinic acid glycosylation yield when UDP was continuously regenerated in situ [2]. This approach reduces UDP-sugar donor consumption by >90%, enabling cost-effective production of glycosylated natural products, pharmaceutical intermediates, and carbohydrate-modified biomolecules.

Nucleotide Substrate and Product in RNA Biosynthesis and Metabolic Studies

UDP disodium salt hydrate functions as the immediate precursor to UTP upon phosphorylation by nucleoside diphosphate kinase, providing the uridine nucleotide pool for RNA polymerase-catalyzed transcription and GTPase-mediated signaling . Its defined aqueous solubility (100 mM in water) and batch-to-batch analytical consistency make it suitable for in vitro transcription systems, nucleotide metabolism assays, and studies of pyrimidine salvage pathways.

Analytical Reference Standard for Nucleotide Quality Control and Method Validation

The well-characterized UV absorbance profile of UDP disodium salt hydrate (A250/A260 = 0.75 ± 0.05; A280/A260 = 0.38 ± 0.05 at pH 2; λmax = 262 ± 1 nm) [3] provides a reliable reference for HPLC method development, spectrophotometric purity assessment, and identity verification of nucleotide samples. This specification enables laboratories to implement rapid incoming QC checks that distinguish UDP from UTP and UDP-sugar conjugates, reducing the risk of experimental error due to misidentified reagents.

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